molecular formula C10H18O2 B8301011 1-n-Propylcyclohexanoic acid

1-n-Propylcyclohexanoic acid

Cat. No.: B8301011
M. Wt: 170.25 g/mol
InChI Key: ZVBMXGLAFRTOJS-UHFFFAOYSA-N
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Description

1-<i>n</i>-Propylcyclohexanoic acid (systematic name: 1-<i>n</i>-propylcyclohexane-1-carboxylic acid) is a cyclohexane derivative featuring a carboxylic acid group and an <i>n</i>-propyl substituent attached to the same carbon atom. This structural arrangement imparts unique physicochemical properties, such as moderate acidity due to the electron-withdrawing carboxylic group and hydrophobicity from the alkyl chain. The compound’s stereoelectronic effects and conformational flexibility (axial vs. equatorial substituent orientation) influence its reactivity and applications in organic synthesis, pharmaceuticals, or material science. However, direct experimental data on this specific compound are sparse in the provided literature, necessitating comparisons with structurally related cyclohexanecarboxylic acid derivatives .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2-8H2,1H3,(H,11,12)

InChI Key

ZVBMXGLAFRTOJS-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Isopropylcyclohexanecarboxylic Acid
  • Structure : A cyclohexanecarboxylic acid with an isopropyl group at the 4-position (CAS 7077-05-6).
  • Key Differences: The isopropyl group is branched, increasing steric hindrance compared to the linear <i>n</i>-propyl chain in 1-<i>n</i>-Propylcyclohexanoic acid. Substituent position (4 vs. 1) alters ring strain and substituent orientation (e.g., equatorial preference for bulky groups).
3-(2-Oxo-1-phenylcyclohexyl)propanoic Acid
  • Structure : Features a phenyl group and a ketone (oxo) moiety on the cyclohexane ring (CAS 2819-68-3).
  • Key Differences: The phenyl group introduces aromaticity and π-π stacking capabilities, while the ketone enhances electrophilicity. The propanoic acid side chain differs from the directly attached carboxylic acid in 1-<i>n</i>-Propylcyclohexanoic acid.
  • Reactivity : Likely participates in conjugate addition reactions due to the α,β-unsaturated ketone system .
1-Allylcyclopropanecarboxylic Acid
  • Structure : A cyclopropane ring with an allyl group and carboxylic acid (CAS 80360-57-2).
  • Key Differences: The cyclopropane ring imposes significant angle strain, increasing reactivity compared to the strain-free cyclohexane. The allyl group enables [2+2] cycloadditions or radical reactions, absent in 1-<i>n</i>-Propylcyclohexanoic acid.
  • Synthesis : Prepared via methods involving cyclopropanation of allyl precursors, as reported in <i>The Journal of Organic Chemistry</i> .

Physicochemical Properties (Inferred)

Compound Substituent Type/Position Molecular Weight (g/mol) Predicted LogP<sup>*</sup> Key Properties
1-<i>n</i>-Propylcyclohexanoic acid Linear <i>n</i>-propyl (C1) 170.25 ~2.5 Moderate acidity, hydrophobic
4-Isopropylcyclohexanecarboxylic acid Branched isopropyl (C4) 170.25 ~3.0 Higher lipophilicity, steric hindrance
3-(2-Oxo-1-phenylcyclohexyl)propanoic acid Phenyl/oxo (C1, C2) 260.30 ~2.8 Aromatic interactions, electrophilic sites

<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Benson group contribution ).

Combustion and Kinetic Behavior (Indirect Reference)

While direct data on 1-<i>n</i>-Propylcyclohexanoic acid are lacking, combustion studies of <i>n</i>-propylcyclohexane (n-Pch) highlight the impact of alkyl chain length on ignition delay and soot formation. For example:

  • n-Pch exhibits longer ignition delays than methylcyclohexane (MCH) due to slower low-temperature oxidation of the <i>n</i>-propyl chain .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-n-Propylcyclohexanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclohexane ring functionalization. A typical approach involves the Friedel-Crafts alkylation of cyclohexane derivatives using n-propyl halides, followed by oxidation of the alkyl group to a carboxylic acid. Reaction optimization should focus on:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for alkylation efficiency .
  • Temperature control : Maintain 40–60°C to minimize side reactions (e.g., over-alkylation) .
  • Oxidation conditions : Use KMnO₄ or CrO₃ in acidic media, with rigorous pH monitoring to avoid decarboxylation .
    • Validation : Confirm product identity via NMR (e.g., δ 1.2–1.6 ppm for propyl chain protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Primary techniques :

  • ¹H/¹³C NMR : Assign cyclohexane ring protons (δ 1.4–2.1 ppm) and propyl chain signals (δ 0.9–1.3 ppm) .
  • Mass spectrometry (MS) : Look for molecular ion peaks at m/z 172 (calculated molecular weight: 172.26 g/mol) .
  • FT-IR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1750 cm⁻¹) .
    • Quality control : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. How can researchers determine the purity and stability of this compound under different storage conditions?

  • Purity assessment :

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates stability) .
  • Karl Fischer titration : Measure moisture content (<0.5% for anhydrous samples) .
    • Stability testing :
  • Store in inert atmospheres (N₂ or Ar) at –20°C to prevent oxidation. Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced Research Questions

Q. How should researchers design experiments to investigate the acid dissociation constant (pKa) of this compound?

  • Experimental design :

  • Potentiometric titration : Use 0.1 M NaOH in deionized water, with ionic strength adjusted to 0.15 M using KCl. Measure pH changes at 25°C ± 0.1°C .
  • Control variables : Exclude CO₂ by degassing solvents and performing titrations under N₂ .
    • Data variability factors :
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may shift pKa by 1–2 units. Report solvent conditions explicitly .
  • Instrument calibration : Validate pH meters with standard buffers (pH 4.0, 7.0, 10.0) before each run .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Systematic approaches :

  • Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ values) and assess heterogeneity via I² statistics .
  • Replication studies : Control for variables like cell line passage number, serum batch, and incubation time .
    • Advanced validation :
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to rule out assay-specific artifacts .

Q. What computational modeling approaches predict the reactivity of this compound in novel environments?

  • Modeling frameworks :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity .
  • Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using GROMACS .
    • Validation : Compare predicted reaction pathways (e.g., esterification kinetics) with experimental GC-MS data .

Data Presentation and Reproducibility

  • Tables/Figures :
    • Present titration curves with error bars (±0.05 pH units) and regression equations (R² > 0.99) .
    • Use heatmaps or PCA plots for multivariate biological activity data .
  • Statistical rigor :
    • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05) .

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